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molecular formula C8H3BrF4N2O3 B8548544 N-(4-bromo-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide

N-(4-bromo-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide

Cat. No. B8548544
M. Wt: 331.02 g/mol
InChI Key: FAARUIOMBUCVOK-UHFFFAOYSA-N
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Patent
US09394279B2

Procedure details

To N-(4-bromo-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide (3.5 g, 10.5 mmol) was added CH3OH (30 mL) followed by 1.0 M K2CO3 (10.5 mL, 10.5 mmol), and the solution was stirred for 30 minutes (Charifson, P. S.; et al. J. Med. Chem. 2008, 51, 5243-5263). The solution was diluted with H2O and stirred for 1 hour. The resulting orange solid was collected by filtration and dried in a vacuum oven to give the title compound (2.1 g, 8.8 mmol, 84%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([NH:9]C(=O)C(F)(F)F)=[C:4]([N+:16]([O-:18])=[O:17])[CH:3]=1.CO.C([O-])([O-])=O.[K+].[K+]>O>[Br:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([NH2:9])=[C:4]([N+:16]([O-:18])=[O:17])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1F)NC(C(F)(F)F)=O)[N+](=O)[O-]
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
10.5 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 30 minutes (Charifson, P. S.; et al. J. Med. Chem. 2008, 51, 5243-5263)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting orange solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(N)C=C1F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.8 mmol
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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